5-Maleimido-eosin

描述

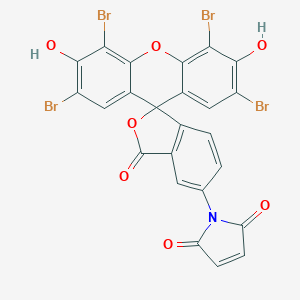

5-Maleimido-eosin (EMA), also known as Eosin-5-maleimide, is a fluorescent thiol-reactive probe with the molecular formula C₂₄H₉Br₄NO₇ and a molecular weight of 742.95 g/mol . It is widely utilized in biological research for labeling proteins via cysteine residues, enabling applications such as:

- Flow cytometry diagnostics (e.g., detecting hereditary spherocytosis) ,

- Protein rotational diffusion studies (e.g., myosin in myofibrils, pyruvate dehydrogenase complexes) ,

- Gas-phase photophysical studies to investigate Förster Resonance Energy Transfer (FRET) mechanisms .

EMA exhibits a fluorescence emission peak at 545 nm (post-derivatization with 2-mercaptoethanol) and is non-cell-permeable, making it ideal for surface protein labeling . Its maleimide group enables covalent binding to thiols, forming stable thioether bonds, but also introduces fluorescence quenching effects . Storage recommendations vary by supplier, typically between 2–8°C or –20°C, depending on formulation stability .

准备方法

Synthetic Routes and Reaction Conditions: 5-Maleimido-eosin is synthesized through a reaction between eosin and maleimideThe reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of eosin-5-maleimide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .

化学反应分析

Types of Reactions: 5-Maleimido-eosin primarily undergoes substitution reactions, particularly with thiol groups. This reaction forms a stable thioether bond, making it an effective labeling agent for proteins and other biomolecules containing thiol groups .

Common Reagents and Conditions: The most common reagent used with eosin-5-maleimide is a thiol-containing compound, such as cysteine or glutathione. The reaction is typically carried out in an aqueous buffer at a neutral pH to maintain the stability of both the reagent and the product .

Major Products Formed: The major product formed from the reaction of eosin-5-maleimide with thiol groups is a fluorescently labeled biomolecule. This product is used in various analytical techniques, including flow cytometry and fluorescence microscopy .

科学研究应用

Diagnostic Applications

Hereditary Spherocytosis (HS) Diagnosis

EMA is primarily utilized in the diagnosis of hereditary spherocytosis, a condition characterized by the presence of spherical red blood cells due to membrane defects. The EMA binding test via flow cytometry measures the fluorescence intensity of labeled red blood cells, providing insights into membrane integrity.

- Mechanism : EMA binds covalently to lysine 430 on the band 3 protein in red blood cells. In patients with HS, there is a reduced binding capacity leading to lower mean channel fluorescence (MCF) values compared to healthy controls .

- Sensitivity and Specificity : Studies have shown that EMA testing has a higher sensitivity and specificity compared to traditional osmotic fragility tests. For instance, one study indicated that the MCF ratio for HS patients was significantly lower than that of normal individuals (0.67 ± 0.07 vs. 1.01 ± 0.05, P < 0.001) .

| Study | Sample Size | Sensitivity (%) | Specificity (%) | Key Findings |

|---|---|---|---|---|

| Joshi et al., 2016 | 55 HS, 26 IDA, 32 βTT, 10 AIHA | 100 | 99.3 | High efficacy in diagnosing HS |

| Eldanasoury et al., 2020 | 52 chronic anemia patients | 92.7 | 99.1 | EMA MFI is a sensitive predictor for HS |

| Loosveld & Arnoux, 2010 | Various studies | Up to 100 | Varies | Positive likelihood ratios for HS diagnosis |

Evaluation of Other Hemolytic Disorders

EMA's application extends beyond HS; it is also valuable in diagnosing other hemolytic disorders such as:

- Cryohydrocytosis

- Southeast Asian Ovalocytosis

- Congenital Dyserythropoietic Anemia Type II

In these cases, EMA testing can help differentiate between various types of hemolytic anemias by analyzing MCF values and fluorescence patterns .

Research Applications

Photosensitization and Labeling

EMA serves as an effective photosensitizer due to its quantum yield of 0.57 for singlet oxygen generation. This property allows it to be used in:

- Fluorescence Resonance Energy Transfer (FRET) : EMA acts as a fluorescence acceptor for various dyes, facilitating advanced imaging techniques .

- High-resolution Electron Microscopy : It can convert electron-rich materials into highly electron-dense materials, enhancing imaging quality .

Case Studies and Findings

Several studies have documented the effectiveness of EMA in clinical settings:

- Case Study: Comparative Analysis : A study involving patients with HS and other anemias demonstrated that EMA could effectively distinguish between these conditions based on fluorescence intensity measurements .

- Longitudinal Stability Study : Research indicated that EMA maintains high stability over six months, ensuring reliable results in diagnostic settings .

作用机制

5-Maleimido-eosin exerts its effects through the formation of a stable thioether bond with thiol groups on proteins and other biomolecules. This reaction is highly specific, allowing for the selective labeling of target molecules. The fluorescent properties of eosin-5-maleimide enable the visualization and quantification of labeled biomolecules in various analytical techniques .

相似化合物的比较

Structural and Functional Comparisons

Mechanistic Differences

EMA vs. Eosin Y (EY):

- EMA’s maleimide group enables covalent protein conjugation but introduces fluorescence quenching via electron transfer from the xanthene core to the maleimide π-system .

- EY lacks this quenching effect, making it a superior standalone fluorophore. However, EMA’s thiol specificity is critical for precise protein labeling .

- Gas-phase studies show EMA’s dianion ([EYM-2H]²⁻) undergoes photo-detachment and fragmentation, unlike EY’s dianion .

- EMA vs. GSH-Oet: GSH-Oet is a membrane-permeable glutathione derivative that protects cells from oxidative damage by boosting intracellular glutathione levels .

EMA vs. Propidium Iodide:

Application-Specific Advantages

- Protein Dynamics Studies: EMA’s thiol reactivity and triplet-state properties make it superior to non-reactive dyes (e.g., EY) for measuring rotational diffusion of membrane proteins .

FRET Compatibility:

EMA’s quenching behavior requires careful interpretation in FRET experiments, whereas EY serves as a more reliable acceptor .- Diagnostic Specificity: EMA’s non-permeability ensures selective labeling of surface proteins in flow cytometry, unlike permeable dyes (e.g., GSH-Oet) .

Key Research Findings

Photophysical Behavior:

- Clinical Utility: EMA-based flow cytometry achieves >95% sensitivity in diagnosing hereditary spherocytosis, outperforming osmotic fragility tests .

Protein Interaction Studies:

- EMA’s rotational correlation time for myosin in myofibrils (20–100 μs) provides insights into muscle contraction mechanics .

生物活性

5-Maleimido-eosin (EMA) is a fluorescent dye primarily used in biological research, particularly in the analysis of red blood cell membrane proteins. Its unique properties allow it to bind specifically to certain proteins, making it a valuable tool in various studies, including the diagnosis of hereditary spherocytosis and investigations into cellular transport mechanisms. This article explores the biological activity of this compound, detailing its binding characteristics, applications in flow cytometry, and relevant research findings.

This compound is a derivative of eosin Y, modified to include a maleimide group that facilitates covalent binding to thiol groups on proteins. The chemical structure is represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 635.03 g/mol

The maleimide moiety reacts specifically with sulfhydryl groups (-SH) present on cysteine residues in proteins, allowing for targeted labeling. This property is crucial for studying the dynamics of membrane proteins such as band 3 in erythrocytes, which plays a significant role in anion transport.

Binding Characteristics

Research has shown that EMA binds predominantly to the epsilon-NH2 group of lysine residues in the band 3 protein, contributing approximately 80% of the observed fluorescence. The remaining fluorescence is attributed to EMA's interaction with accessible sulfhydryl groups on red blood cells. This specific binding pattern is essential for diagnostic applications, particularly in hereditary spherocytosis (HS), where changes in these membrane proteins can be indicative of disease.

Applications in Flow Cytometry

The primary application of this compound is in flow cytometric analysis for diagnosing hereditary spherocytosis. The EMA test measures fluorescence intensity in erythrocytes, providing a quantitative assessment of band 3 and Rh-related proteins. The following table summarizes key findings from various studies on the efficacy of the EMA test:

| Study | Sensitivity (%) | Specificity (%) | Sample Size | Notes |

|---|---|---|---|---|

| Ciepiela et al., 2013 | 89 - 100 | 94 - 100 | Varies | High predictive value for HS diagnosis |

| Do-Rouvière et al., 2008 | 95 | 93 | 50 | Strong correlation with clinical findings |

| Girodon et al., 2008 | 89 | 96 | 53 | Effective in differentiating HS from normals |

Case Studies and Research Findings

-

Hereditary Spherocytosis Diagnosis :

The EMA test has been validated as a reliable diagnostic tool for HS. Studies demonstrate that patients with HS show significantly reduced fluorescence intensity due to decreased levels of band 3 and Rh-related proteins on erythrocytes compared to healthy controls . -

Mechanistic Studies :

Investigations into the binding dynamics of EMA reveal that it interacts with band 3 protein at specific sites, influencing anion transport mechanisms within red blood cells . This interaction has implications for understanding cellular transport processes and potential therapeutic targets. -

Quorum Sensing Inhibition :

Recent studies have explored the effects of maleimide derivatives on bacterial quorum sensing. At concentrations ranging from 10-100 µM, certain maleimides were found to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in controlling bacterial infections .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 5-Maleimido-eosin (EMA) critical for experimental design in fluorescence-based assays?

EMA is a thiol-reactive fluorescent probe with a molecular formula of C₂₄H₉Br₄NO₇ (MW: 742.95) and an emission peak at λem 545 nm after derivatization with 2-mercaptoethanol . Its non-cell-permeability makes it suitable for surface protein labeling. Researchers must verify purity (≥93% via HPLC) and store it at 2–8°C to prevent degradation . When designing assays, ensure compatibility with reducing agents to avoid quenching its fluorescence.

Q. How can EMA be optimized for flow cytometry applications, such as detecting hereditary spherocytosis (HS)?

EMA binds covalently to exposed thiol groups on membrane proteins in damaged erythrocytes. For HS detection:

- Incubate cells with EMA (10–20 µM) in PBS for 30 minutes at 37°C.

- Use a flow cytometer with a 488 nm excitation laser and a 575/26 nm emission filter.

- Include unstained and thiol-blocked controls to distinguish specific labeling from background .

Q. What precautions are necessary when handling EMA to ensure experimental reproducibility?

- Use N95 masks and goggles due to its WGK 3 hazard rating .

- Avoid freeze-thaw cycles; aliquot stock solutions in anhydrous DMSO.

- Validate batch-to-batch consistency via absorption spectra (ε ~90,000 M⁻¹cm⁻¹ at 518 nm) to confirm dye activity .

Advanced Research Questions

Q. How does EMA’s triplet-state properties enable its use as a probe for protein rotational diffusion studies?

EMA’s phosphorescent triplet state allows time-resolved anisotropy measurements, which quantify rotational mobility of proteins like myosin or pyruvate dehydrogenase in solution or membranes. Key steps:

- Conjugate EMA to cysteine residues under mild reducing conditions (e.g., 1 mM TCEP, pH 7.4).

- Use pulsed lasers to excite the triplet state and measure decay kinetics with microsecond resolution.

- Control for environmental factors (e.g., viscosity, temperature) that may alter rotational dynamics .

Q. What methodological strategies address contradictions in EMA-derived fluorescence data across experimental replicates?

- Source identification : Check for thiol contamination in buffers (e.g., β-mercaptoethanol) that may quench EMA.

- Normalization : Use internal standards (e.g., fluorescein isothiocyanate) to correct for instrument variability.

- Statistical validation : Apply ANOVA to assess batch effects or technical variability, ensuring a minimum n=3 replicates .

Q. How can researchers optimize EMA’s conjugation efficiency for site-specific protein labeling in complex biological systems?

- pH optimization : Perform reactions at pH 6.5–7.5 to balance maleimide reactivity and protein stability.

- Stoichiometry : Use a 3:1 molar excess of EMA to target thiols to account for competing hydrolysis.

- Post-labeling validation : Confirm labeling efficiency via SDS-PAGE with in-gel fluorescence scanning or mass spectrometry .

Q. In what ways can EMA be integrated into cross-disciplinary studies, such as photodynamic therapy or oxidative stress assays?

EMA’s role as a photosensitizer stems from its ability to generate singlet oxygen under green light (520–550 nm). Applications include:

- Oxidative stress models : Monitor protein carbonylation in aged tissues by correlating EMA fluorescence with carbonyl-specific antibodies.

- Phototoxicity assays : Irradiate EMA-labeled cells with a 532 nm laser and quantify cell death via Annexin V/PI co-staining .

Q. Methodological Best Practices

- Data interpretation : Use software like ImageJ or GraphPad Prism to deconvolute overlapping fluorescence signals in multiplex assays.

- Ethical replication : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving EMA .

- Literature alignment : Cite foundational studies (e.g., Sigma-Aldrich protocols ) and recent biophysical applications to contextualize novel findings.

属性

IUPAC Name |

1-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H9Br4NO7/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31/h1-7,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLWXRIEYQTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H9Br4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。